1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol
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Overview
Description
1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a fluoro-substituted phenyl ring, a cyclopropyl group, and an ethanol moiety
Preparation Methods
The synthesis of 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylacetophenone and cyclopropyl bromide.
Grignard Reaction: The key step involves a Grignard reaction where cyclopropyl magnesium bromide is reacted with 4-fluoro-3-methylacetophenone to form the desired product.
Reaction Conditions: The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon using reagents like lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major products formed from these reactions include the corresponding ketone, hydrocarbon, and substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its antimicrobial and antifungal activities.
Mechanism of Action
The mechanism by which 1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity to these targets, while the cyclopropyl group provides steric hindrance that can influence the compound’s activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol can be compared with similar compounds such as:
1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: This compound has a similar fluoro-substituted phenyl ring but differs in the presence of a pyrrolidinyl group instead of a cyclopropyl group.
2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol: This compound contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a cyclopropyl group with a fluoro-substituted phenyl ring, which imparts distinct steric and electronic properties.
Biological Activity
1-(4-Fluoro-3-methylphenyl)-1-cyclopropyl ethanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant studies, providing insights into its therapeutic potential.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a phenolic moiety with a fluorine and a methyl substituent, which significantly influences its reactivity and interaction with biological targets. The presence of the fluorine atom is particularly noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist in various biochemical pathways. The exact mechanism remains under investigation, but it is hypothesized that the compound modulates neurotransmitter systems, potentially affecting mood and cognitive functions.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Initial studies suggest potential antimicrobial properties, with efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the fluorine substitution enhances antibacterial potency compared to non-fluorinated analogs .
- Anticancer Properties : There are indications that the compound may possess anticancer activity through mechanisms involving apoptosis induction in cancer cell lines. Further research is needed to elucidate these effects fully .
- Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, there is potential for this compound to influence neurotransmitter systems, particularly serotonin receptors. Studies on related compounds have shown promising results in modulating serotonin receptor activity .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against various bacteria | , |
Anticancer | Induces apoptosis in cancer cells | , |
Neuropharmacological | Potential modulation of serotonin receptors | , |
Table 2: Structure-Activity Relationship (SAR)
Compound Name | Key Structural Features | Biological Activity |
---|---|---|
This compound | Cyclopropyl group, fluorine substitution | Antimicrobial, anticancer |
N-[(4-fluoro-3-methylphenyl)methyl]cyclopropanamine | Similar structure with amine group | Antibacterial |
N-cyclopropyl-4-fluoro-3-methoxybenzamide | Benzamide core | Anticancer |
Case Studies
Several case studies have explored the biological activity of structurally similar compounds:
- Antimicrobial Efficacy : A study demonstrated that related fluorinated compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the introduction of fluorine enhances antibacterial properties .
- Neuropharmacology : Research on cyclopropane derivatives indicated their potential as selective serotonin receptor modulators. These findings support further exploration into the neuropharmacological effects of this compound .
- Anticancer Mechanisms : Investigations into the apoptotic pathways activated by structurally similar compounds revealed that they could induce cell death in various cancer cell lines, highlighting their potential as therapeutic agents against cancer .
Properties
IUPAC Name |
1-cyclopropyl-1-(4-fluoro-3-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8-7-10(5-6-11(8)13)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPVOPQUVGKTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C2CC2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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